3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure that includes a bicyclic octane ring, a thiophene ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the thiophene ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Attachment of the Cyclopentyl Group: This step may involve a Friedel-Crafts acylation reaction, where the cyclopentyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitrated or halogenated thiophene derivatives
Scientific Research Applications
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can be compared with similar compounds such as:
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(phenyl)cyclopentyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(furan-2-yl)cyclopentyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
These comparisons highlight the uniqueness of the thiophene ring in This compound , which may impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS2/c1-21-15-11-13-6-7-14(12-15)19(13)17(20)18(8-2-3-9-18)16-5-4-10-22-16/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSQYDPICGSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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